N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound. It is characterized by the presence of a piperidine ring, a fluorobenzoyl group, and a fluorophenoxyacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Fluorobenzoyl Group: This step involves the acylation of the piperidine intermediate with 2-fluorobenzoyl chloride under basic conditions.
Attachment of the Fluorophenoxyacetamide Moiety: The final step involves the reaction of the intermediate with 2-fluorophenoxyacetic acid or its derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the benzoyl and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-2-(2-chlorophenoxy)acetamide
- N-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)-2-(2-bromophenoxy)acetamide
- N-((1-(2-methylbenzoyl)piperidin-4-yl)methyl)-2-(2-methylphenoxy)acetamide
Uniqueness
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3/c22-17-6-2-1-5-16(17)21(27)25-11-9-15(10-12-25)13-24-20(26)14-28-19-8-4-3-7-18(19)23/h1-8,15H,9-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBRUAUEBROQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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